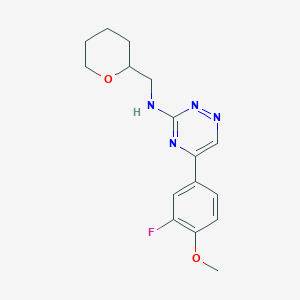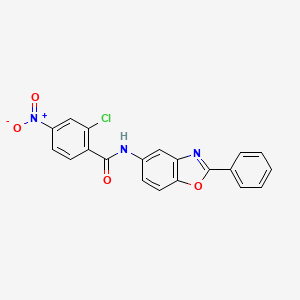![molecular formula C18H27N3O3S B5970919 1-methyl-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B5970919.png)
1-methyl-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine is a synthetic compound that has been widely studied for its potential therapeutic applications. It is commonly referred to as PSC-833 or valspodar and belongs to the family of piperazine derivatives. This compound has shown promise in the treatment of cancer, as it has been found to inhibit the activity of drug efflux pumps, which are responsible for the resistance of cancer cells to chemotherapy.
作用機序
PSC-833 acts by inhibiting the activity of drug efflux pumps, specifically the P-glycoprotein (P-gp) pump. This pump is responsible for pumping chemotherapy drugs out of cancer cells, thereby reducing their effectiveness. PSC-833 binds to the P-gp pump and prevents it from pumping chemotherapy drugs out of cancer cells, thereby increasing their concentration and effectiveness.
Biochemical and Physiological Effects:
PSC-833 has been found to have minimal toxicity and side effects. It has been shown to be well-tolerated in clinical trials, with the most common side effects being mild gastrointestinal symptoms. PSC-833 has also been found to have no significant effect on the pharmacokinetics of chemotherapy drugs, making it a safe and effective combination therapy option.
実験室実験の利点と制限
One of the major advantages of PSC-833 is its ability to reverse multidrug resistance in cancer cells, making it a promising candidate for combination therapy with chemotherapy drugs. However, one limitation of PSC-833 is its poor water solubility, which can make it difficult to administer in clinical settings.
将来の方向性
There are several future directions for the research and development of PSC-833. One area of focus is the development of more water-soluble derivatives of PSC-833, which would make it easier to administer in clinical settings. Another area of focus is the development of more potent inhibitors of drug efflux pumps, which could further improve the effectiveness of combination therapy with chemotherapy drugs. Additionally, there is ongoing research into the use of PSC-833 in the treatment of other diseases, such as Alzheimer’s disease and HIV.
合成法
The synthesis of PSC-833 involves a multi-step process that begins with the reaction of 1-methylpiperazine with 4-methylbenzenesulfonyl chloride to form the intermediate 1-(4-methylbenzenesulfonyl)-4-methylpiperazine. This intermediate is then reacted with 3-piperidin-1-ylpropanoic acid to form the final product, PSC-833.
科学的研究の応用
PSC-833 has been extensively studied for its potential use in cancer therapy. It has been found to be effective in reversing multidrug resistance in cancer cells, which is a major obstacle in the successful treatment of cancer. PSC-833 inhibits the activity of drug efflux pumps, which are responsible for pumping chemotherapy drugs out of cancer cells, thereby reducing their effectiveness. This makes PSC-833 a promising candidate for combination therapy with chemotherapy drugs.
特性
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-5-7-17(8-6-15)25(23,24)21-9-3-4-16(14-21)18(22)20-12-10-19(2)11-13-20/h5-8,16H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUIFWHBVYPSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Methylphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide](/img/structure/B5970848.png)
![2-cyclohexyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5970861.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5970879.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5970882.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-(phenyldiazenyl)aniline](/img/structure/B5970892.png)


![7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970914.png)
![1-(3-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5970925.png)
![2-(4-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B5970934.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5970937.png)

![N-(3-fluoro-4-methylbenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970940.png)